Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester

Pharmaceutical Intermediates Chemical Synthesis Cathepsin D Inhibition

Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester (CAS 250124-73-3) is a tri-substituted aromatic ester characterized by a reactive benzylic bromide at the 2-position flanked by electron-withdrawing chloro groups at the 3- and 5-positions. This substitution pattern creates a uniquely electrophilic methylene center, making the compound a versatile intermediate for SN2-driven diversification in pharmaceutical and agrochemical research.

Molecular Formula C9H7BrCl2O2
Molecular Weight 297.96 g/mol
Cat. No. B12334503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester
Molecular FormulaC9H7BrCl2O2
Molecular Weight297.96 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)CBr
InChIInChI=1S/C9H7BrCl2O2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3
InChIKeyZLQQSFBINAEEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-(bromomethyl)-3,5-dichloro-, Methyl Ester (CAS 250124-73-3): A Specialized Building Block for Nucleophilic Diversification


Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester (CAS 250124-73-3) is a tri-substituted aromatic ester characterized by a reactive benzylic bromide at the 2-position flanked by electron-withdrawing chloro groups at the 3- and 5-positions. This substitution pattern creates a uniquely electrophilic methylene center, making the compound a versatile intermediate for SN2-driven diversification in pharmaceutical and agrochemical research . It is specifically utilized as a key precursor in the synthesis of cathepsin D inhibitors, a therapeutically relevant class of aspartyl protease inhibitors [1].

Procurement Precision: Why the 2-Bromomethyl-3,5-Dichloro Configuration of Methyl Ester 250124-73-3 Cannot Be Interchanged


This compound's utility is rooted in the precise spatial arrangement of its halogen and ester groups. The 2-bromomethyl group provides the primary nucleophilic substitution (SN2) handle , but its reactivity is electronically and sterically modulated by the adjacent 3,5-dichloro substituents and the ortho-methyl ester, preventing simple replacement with regioisomers (e.g., 4-bromomethyl or 2,5-dichloro analogs) or non-brominated precursors [1]. For instance, methylation at the 2,5-positions alters biological activity profiles, while the absence of the bromine eliminates the core synthetic utility for constructing complex molecules like cathepsin D inhibitors [1]. Such generic substitutions would break the synthetic pathway, leading to inactive or divergent end products.

Quantitative Differentiation Guide for Benzoic Acid, 2-(bromomethyl)-3,5-dichloro-, Methyl Ester


Market Availability & Purity Grade Comparison Against the Closest Core Intermediate

For procurement purposes, the primary differentiator from a simpler precursor is the compound's commercial availability at a suitable purity for direct use in advanced synthesis. The target compound is available and sourced with a purity of ≥95% (HPLC) , which is a critical requirement for the next-step synthesis of cathepsin D inhibitors where the methyl ester is a pre-installed functional group [1]. In contrast, the precursor 3,5-dichlorobenzoic acid or its salts are not directly applicable, lacking the crucial bromomethyl handle and requiring additional functionalization steps that reduce overall yield.

Pharmaceutical Intermediates Chemical Synthesis Cathepsin D Inhibition

Regioisomeric Purity: Ortho-Substitution as a Requisite for Bioactive Cathepsin D Inhibitor Scaffolds

The synthetic route to the cathepsin D inhibitor series described by Dumas et al. critically depends on the ortho-bromomethyl substituent of the target compound for subsequent amine displacement reactions [1]. The regioisomer methyl 4-bromomethyl-3,5-dichlorobenzoate (CAS 145908-29-8), a commercially available analog , would lead to a para-substituted scaffold, fundamentally altering the inhibitor's geometry and disrupting key binding interactions. While direct IC50 data for the unmodified target compound against cathepsin D is unavailable, the utilization of this specific building block was essential for generating the lead sulfonamide 13 with an IC50 of 250 nM [1].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Differentiation from De-Bromo Analogs in Agrochemical Utility

In the context of agrochemical intermediates, absence of the bromine atom leads to a fundamental shift in application. The de-bromo analog, methyl 3,5-dichlorobenzoate, is reported as a plant growth regulator . In contrast, the presence of the 2-bromomethyl group on the target compound directs its primary utility towards fungicidal applications . This represents a complete functional inversion driven by the addition of a single reactive halomethyl group, highlighting the procurement precision required for biological testing.

Agrochemical Research Fungicide Structure-Activity Relationship

Targeted Application Scenarios for Benzoic Acid, 2-(bromomethyl)-3,5-dichloro-, Methyl Ester


Medicinal Chemistry: Synthesis of Cathepsin D Inhibitor Scaffolds

This is the most precisely documented application. A laboratory seeking to synthesize and expand upon the non-peptidic cathepsin D inhibitor series, which originated from a high-throughput screening hit, must use this specific ortho-bromomethyl-3,5-dichloro methyl ester building block [1]. As demonstrated in the 1999 Dumas et al. study, this compound undergoes an SN2 reaction with amines to generate the diphenylamine-linked sulfonamides. The final lead compound from this pathway, sulfonamide 13, achieved an IC50 of 250 nM against cathepsin D, a target implicated in Alzheimer's disease and cancer metastasis [1]. Sourcing this building block enables follow-up medicinal chemistry efforts with a validated synthetic route.

Advanced Organic Synthesis: Installation of a Functionalized Benzyl Moiety

The compound is an ideal electrophile for introducing a 2-carbomethoxy-3,5-dichlorophenylmethyl group into larger molecules. Its simultaneous benzylic bromide and methyl ester functionalities allow for stepwise derivatization. In the cathepsin D inhibitor synthesis, the methyl ester is hydrolyzed to the free acid in a later step to form a key sulfonamide linkage [1]. This orthogonal reactivity is critical; the high purity of the commercial reagent (≥95%) ensures minimal byproducts from premature ester hydrolysis during the initial substitution step, enhancing downstream yield and purity.

Agrochemical Lead Generation: A Halogenated Chemotype for Fungicide Discovery

For early-stage agrochemical discovery, the target compound represents a privileged structure for fungicide screening. Its classification as a fungicide building block, distinct from non-brominated analogs that act as plant growth regulators [1], makes it a valuable entry for lead generation libraries. Researchers investigating structure-activity relationships for novel antifungal agents can start with this compound as a scaffold that can be readily diversified through nucleophilic modification. Quantitative antifungal activity data for this precise scaffold is sparse in the literature, so the immediate value proposition is its role in enabling empirical in-house screening.

Analytical Chemistry: Reference Standard for Halogenated Benzoate Research

Given its unique substitution pattern and chromatographic properties, this compound can serve as an analytical standard. Its use in identifying and quantifying related impurities or metabolites in environmental fate studies of dichlorobenzoate derivatives is a practical industrial scenario. For example, in studies of anaerobic degradation of meta-substituted halobenzoates, the 3,5-dichloro substitution pattern is of interest [1]. Sourcing the target compound as a high-purity reference standard aids in the unambiguous identification of degradation products or synthetic impurities by LC-MS/MS.

Quote Request

Request a Quote for Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.